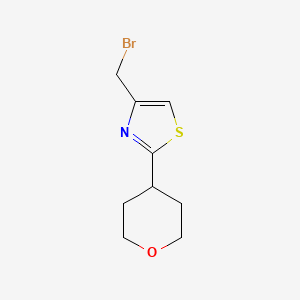
4-(Bromomethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group and a tetrahydro-2H-pyran-4-yl group attached to the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the thiazole ring using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Attachment of the Tetrahydro-2H-pyran-4-yl Group: This step involves the formation of a carbon-carbon bond between the thiazole ring and the tetrahydro-2H-pyran-4-yl group, which can be achieved through various coupling reactions, such as the Grignard reaction or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the thiazole ring or the bromomethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines can be formed.
Oxidation Products: Hydroxylated or carbonylated derivatives of the original compound.
Reduction Products: Reduced forms of the thiazole ring or the bromomethyl group.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole involves its ability to form covalent bonds with target molecules. The bromomethyl group is particularly reactive and can undergo nucleophilic substitution with biological nucleophiles such as thiols or amines. This reactivity allows the compound to modify the function of enzymes or receptors by forming covalent adducts, thereby inhibiting their activity or altering their signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Hydroxymethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
4-(Methyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 4-(Bromomethyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole makes it particularly reactive towards nucleophiles, which is a unique feature compared to its analogs with different substituents. This reactivity can be exploited in various chemical and biological applications, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H12BrNOS |
|---|---|
Peso molecular |
262.17 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-(oxan-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H12BrNOS/c10-5-8-6-13-9(11-8)7-1-3-12-4-2-7/h6-7H,1-5H2 |
Clave InChI |
RFOACNMSAQRVGD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=NC(=CS2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


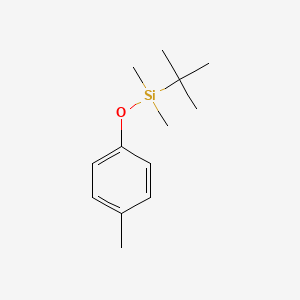
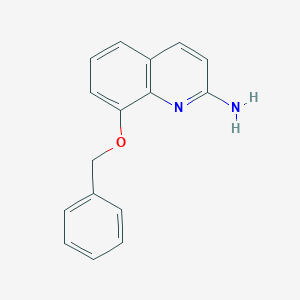
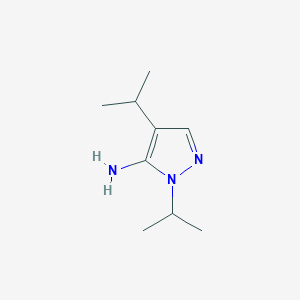
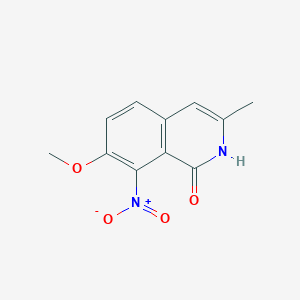
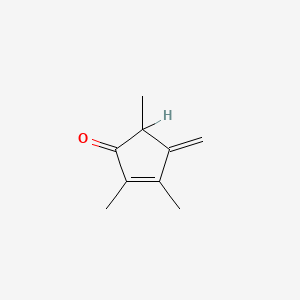
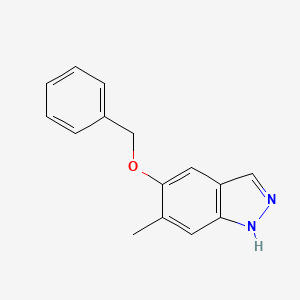
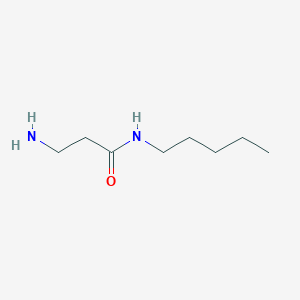
![6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B13982548.png)
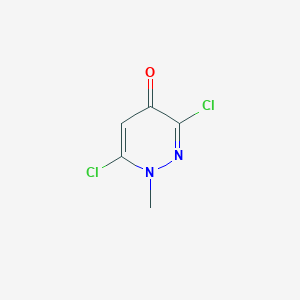
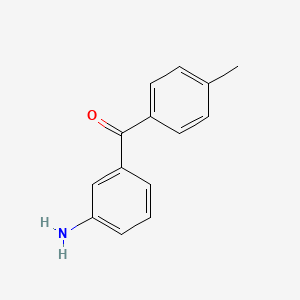
![(S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)
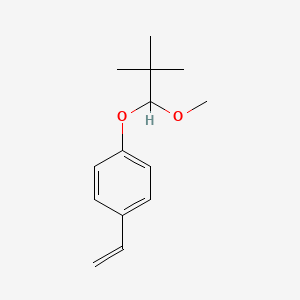
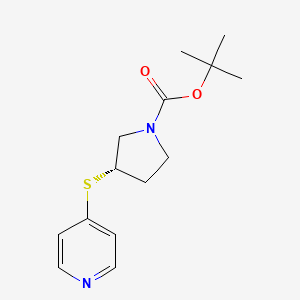
![(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B13982602.png)
